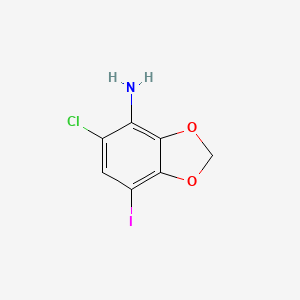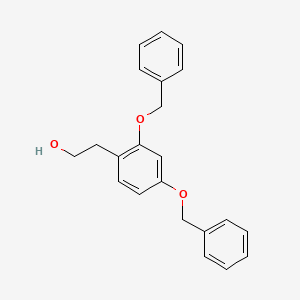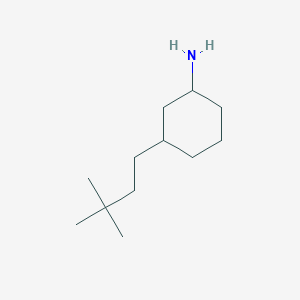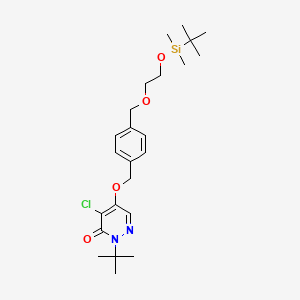
2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one
描述
2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and chloropyridazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl group: This can be achieved through the reaction of an appropriate precursor with tert-butyl chloride in the presence of a base.
Introduction of the dimethylsilyl group: This step involves the reaction of the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the chloropyridazinone ring: This can be accomplished through a cyclization reaction involving a suitable precursor and a chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
化学反应分析
Types of Reactions
2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in the development of efficient solution-processed non-doped blue OLEDs.
tert-Butyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H37ClN2O4Si |
|---|---|
分子量 |
481.1 g/mol |
IUPAC 名称 |
2-tert-butyl-5-[[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]phenyl]methoxy]-4-chloropyridazin-3-one |
InChI |
InChI=1S/C24H37ClN2O4Si/c1-23(2,3)27-22(28)21(25)20(15-26-27)30-17-19-11-9-18(10-12-19)16-29-13-14-31-32(7,8)24(4,5)6/h9-12,15H,13-14,16-17H2,1-8H3 |
InChI 键 |
VXGBMTQYICXIAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO[Si](C)(C)C(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

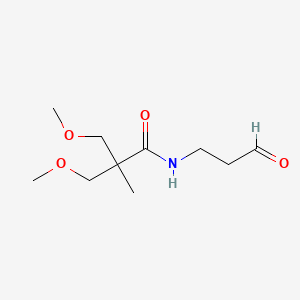
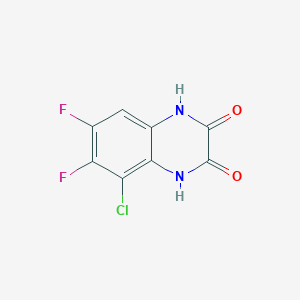
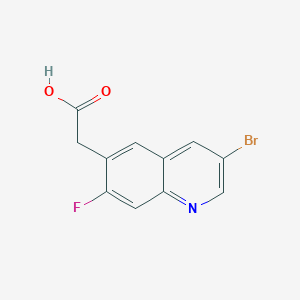
![Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate](/img/structure/B8343841.png)
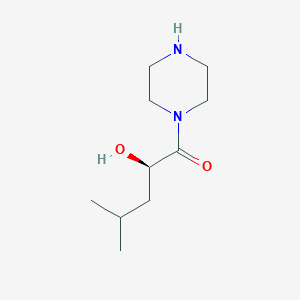
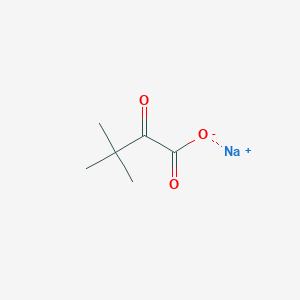
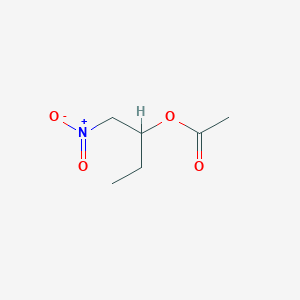
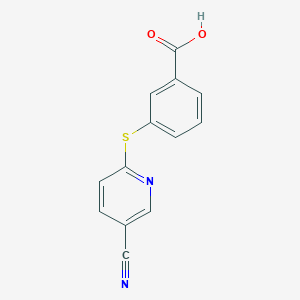
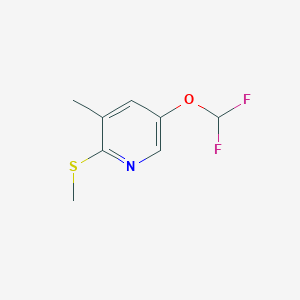

![(3R,3aR,6S,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8343905.png)
